Cas no 1039991-46-2 (5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid)
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-BROMO-3-METHYL-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID
- 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
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- Inchi: 1S/C17H12BrNO2/c1-10-14(17(20)21)15-12(18)8-5-9-13(15)19-16(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21)
- SMILES: BrC1=CC=CC2=C1C(C(=O)O)=C(C)C(C1C=CC=CC=1)=N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 383
- XLogP3: 4.4
- Topological Polar Surface Area: 50.2
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM228943-1g |
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |
1039991-46-2 | 97% | 1g |
$669 | 2021-08-04 | |
| Alichem | A189009240-1g |
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |
1039991-46-2 | 95% | 1g |
$701.68 | 2023-09-04 | |
| Chemenu | CM228943-1g |
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |
1039991-46-2 | 97% | 1g |
$709 | 2022-09-04 |
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
Introduction to 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS No. 1039991-46-2)
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1039991-46-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid belongs to the quinoline family, a class of molecules renowned for their broad spectrum of biological activities and utility in medicinal chemistry. The structural features of this compound, including its bromine substituent, methyl group, and phenyl ring, contribute to its unique chemical properties and potential applications in drug discovery.
The molecular structure of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid consists of a quinoline core fused with a carboxylic acid functional group at the 4-position. The presence of a bromine atom at the 5-position and a methyl group at the 3-position introduces electrophilic and steric influences that can modulate reactivity and binding interactions. Additionally, the phenyl ring at the 2-position enhances hydrophobicity and may contribute to interactions with biological targets. These structural elements make it a versatile scaffold for designing novel compounds with tailored pharmacological properties.
In recent years, quinoline derivatives have garnered considerable attention in the development of therapeutic agents due to their ability to interact with various biological pathways. Studies have demonstrated that quinolines can exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The specific modifications present in 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid may enhance its efficacy against certain pathogens or diseases by improving solubility, bioavailability, or target specificity.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Medicinal chemists often utilize simple heterocyclic structures like 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid as starting points to synthesize derivatives with enhanced pharmacological profiles. For instance, further functionalization at the bromine or carboxylic acid positions could lead to novel inhibitors targeting enzyme-catalyzed reactions or receptors involved in disease mechanisms.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid for potential drug candidates. Molecular docking simulations can predict how this molecule might bind to biological targets such as enzymes or receptors, providing insights into its mechanism of action. Such computational approaches have accelerated the drug discovery process by allowing researchers to prioritize promising compounds based on their predicted interactions.
The synthesis of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions such as bromination and methylation. The use of advanced catalytic systems has improved the efficiency of these transformations, making it feasible to produce this compound on scales suitable for research and development.
In academic research, 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid has been employed in studies exploring new synthetic methodologies and mechanistic insights into quinoline chemistry. Its unique structural features provide an excellent platform for investigating electronic effects, steric hindrance, and regioselectivity in heterocyclic systems. Such studies contribute to the fundamental understanding of organic reactions and inform future synthetic strategies.
The pharmaceutical industry has also shown interest in quinoline derivatives like 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid due to their therapeutic potential. Preclinical studies have begun to explore its effects on various disease models, including cancer cell lines and infectious agents. Preliminary results suggest that modifications to this scaffold could lead to compounds with improved selectivity over existing treatments, reducing side effects while maintaining efficacy.
From a regulatory perspective, ensuring the quality and consistency of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is crucial for its use in both research and commercial applications. Strict adherence to Good Manufacturing Practices (GMP) ensures that batches of this compound meet predefined specifications regarding purity, potency, and stability. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify its identity and assess its quality.
The environmental impact of producing and handling 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is another consideration that merits attention. Sustainable synthetic methods are being developed to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles emphasize the importance of designing processes that are environmentally benign while maintaining high yields and product quality.
In conclusion,5-Bromo-Naphtho[1,8-cd]pyridine-N,N-dioxide, characterized by CAS No., represents a valuable asset in chemical synthesis and pharmaceutical research. Its structural complexity offers opportunities for innovation across multiple disciplines, from academic studies to industrial applications. As our understanding of biological systems continues to evolve,5-Bromo-Naphtho[1,8-cd]pyridine-N,N-dioxide will likely play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.
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